An In-depth Technical Guide to 7-Methoxy-2-phenyl-quinolin-4-ol
An In-depth Technical Guide to 7-Methoxy-2-phenyl-quinolin-4-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxy-2-phenyl-quinolin-4-ol is a heterocyclic organic compound featuring a quinoline core. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This guide provides a comprehensive overview of the core chemical properties, synthesis, and characterization of 7-Methoxy-2-phenyl-quinolin-4-ol. It serves as a technical resource for professionals engaged in chemical synthesis and drug discovery, offering insights into its molecular structure, physicochemical properties, and established synthetic protocols.
Molecular Structure and Properties
The foundational structure of this compound is a quinoline ring system, which consists of a benzene ring fused to a pyridine ring. In this specific derivative, a methoxy group (-OCH₃) is attached at the 7-position, a phenyl group (-C₆H₅) at the 2-position, and a hydroxyl group (-OH) at the 4-position. The presence of these functional groups significantly influences the molecule's chemical reactivity, solubility, and potential for biological interactions. The compound exists in tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form, with the quinolone form often predominating.[4]
Physicochemical Data
A summary of the key computed and experimental properties for 7-Methoxy-2-phenyl-quinolin-4-ol is presented below. These values are essential for experimental design, including solvent selection, reaction condition optimization, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₂ | PubChem[5] |
| Molecular Weight | 251.28 g/mol | PubChem[5] |
| IUPAC Name | 7-methoxy-2-phenyl-1H-quinolin-4-one | PubChem[5] |
| CAS Number | 20430-72-2 | PubChem[5] |
| Monoisotopic Mass | 251.094628657 Da | PubChem[5] |
| Predicted XLogP3 | 3.2 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 2 | PubChem[5] |
| Topological Polar Surface Area | 38.3 Ų | PubChem[5] |
Structural Representation
The 2D chemical structure of 7-Methoxy-2-phenyl-quinolin-4-ol highlights the arrangement of its constituent atoms and functional groups.
Caption: 2D structure of 7-Methoxy-2-phenyl-quinolin-4-ol.
Synthesis Methodology
The synthesis of 4-hydroxyquinoline derivatives like 7-Methoxy-2-phenyl-quinolin-4-ol is classically achieved through the Conrad-Limpach synthesis .[1][4][6][7] This robust and versatile method involves the condensation of an aniline with a β-ketoester.[4]
Causality of Experimental Choices
-
Reactants : The synthesis logically starts with m-anisidine (3-methoxyaniline) and ethyl benzoylacetate. The m-anisidine provides the benzene ring portion of the quinoline core, complete with the required methoxy group at the eventual 7-position. Ethyl benzoylacetate provides the atoms necessary to form the pyridine ring, including the phenyl group at the 2-position and the hydroxyl/oxo group at the 4-position.
-
Reaction Conditions : The synthesis is a two-step process.[7]
-
Condensation : The initial reaction is the formation of an enamine intermediate (a Schiff base) from the aniline and the β-ketoester. This step is typically performed at moderate temperatures, often with an acid catalyst, to favor the attack of the aniline's amino group on the keto group of the ester.[4][6]
-
Thermal Cyclization : The critical ring-closing step requires high temperatures (typically ~250 °C).[4][7] This thermal energy is necessary to overcome the activation barrier for the intramolecular electrocyclic reaction that forms the new heterocyclic ring.[1][4] The choice of a high-boiling, inert solvent like mineral oil or Dowtherm A is crucial to maintain a consistent high temperature and facilitate the reaction, often leading to significantly higher yields compared to solvent-free conditions.[1][4]
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Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the Conrad-Limpach synthesis for the target molecule.
Caption: Conrad-Limpach synthesis workflow.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Conrad-Limpach synthesis.
-
Step 1: Formation of the Enamine Intermediate
-
To a round-bottom flask, add equimolar amounts of m-anisidine and ethyl benzoylacetate.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.[4]
-
Stir the mixture at room temperature for 1-2 hours, then gently heat to approximately 100-120 °C for an additional hour to ensure complete condensation. Water is removed during this process.
-
The resulting product, ethyl 3-(3-methoxyphenylamino)-3-phenylacrylate, is often a viscous oil and may be used directly in the next step without extensive purification.[8]
-
-
Step 2: Thermal Cyclization
-
Add the crude enamine intermediate from Step 1 to a high-boiling point, inert solvent (e.g., mineral oil). The use of a solvent is reported to increase yields significantly.[4]
-
Heat the mixture to approximately 250 °C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon).
-
Maintain this temperature for 30-60 minutes. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).
-
During this step, ethanol is eliminated, and the quinolone ring system is formed.[6]
-
-
Step 3: Isolation and Purification
-
Allow the reaction mixture to cool to below 100 °C.
-
While still warm, carefully add a non-polar solvent like hexane or petroleum ether to the mixture. This will cause the desired product to precipitate while the high-boiling solvent remains in solution.
-
Collect the crude solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove residual mineral oil.
-
Further purify the product by recrystallization from a suitable solvent, such as ethanol, acetic acid, or dimethylformamide (DMF), to yield pure 7-Methoxy-2-phenyl-quinolin-4-ol.
-
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance) : In a solvent like DMSO-d₆, one would expect to see characteristic signals for the aromatic protons on both the quinoline and phenyl rings, a singlet for the methoxy group protons (around 3.8-4.0 ppm), and a broad singlet for the N-H proton of the quinolone tautomer at a downfield chemical shift (often >11 ppm).[9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum would show distinct signals for all 16 carbon atoms. Key signals would include the carbonyl carbon (C=O) of the quinolone form around 177 ppm, the carbon bearing the methoxy group, and the various aromatic carbons.[9]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) using a technique like electrospray ionization (ESI) would be used to confirm the molecular weight. The expected [M+H]⁺ ion would have an m/z value corresponding to the exact mass of C₁₆H₁₄NO₂⁺.[9] Predicted collision cross-section (CCS) values can also aid in identification.[10]
-
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands. A strong C=O stretching vibration (around 1650-1690 cm⁻¹) would confirm the presence of the quinolone tautomer. Other notable bands would include N-H stretching (around 3300-3400 cm⁻¹), C-O stretching for the methoxy group, and C=C and C=N stretching vibrations from the aromatic rings.
Applications in Research and Drug Development
The quinoline nucleus is a cornerstone in medicinal chemistry.[1][2] Derivatives of 2-phenylquinoline have been investigated for a range of biological activities.
-
Anticancer Potential : Many quinoline derivatives exhibit antiproliferative effects against various cancer cell lines.[2] They can function by inhibiting key enzymes like topoisomerase or interfering with cell signaling pathways essential for tumor growth.[2] For example, 4-anilinoquinolines have been synthesized and evaluated as potent antitumor inhibitors.[11]
-
Antimicrobial Activity : The quinoline scaffold is present in several antimicrobial and antimalarial drugs.[1][2] The 2-phenylquinoline moiety, in particular, has been shown to contribute to antibacterial properties, making it a valuable structure for developing new antibiotics.[3]
-
Chemical Intermediate : Compounds like 7-Methoxy-2-phenyl-quinolin-4-ol serve as versatile building blocks for more complex molecules. The hydroxyl group at the 4-position can be converted into other functional groups (e.g., a chloro group), which can then undergo nucleophilic substitution to introduce diverse side chains, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies.[2][12]
Safety and Handling
According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), 7-Methoxy-2-phenyl-quinolin-4-ol is classified as harmful if swallowed and causes serious eye damage.[5]
-
Hazard Statements : H302 (Harmful if swallowed), H318 (Causes serious eye damage).[5]
-
Precautionary Measures : Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid ingestion, inhalation, and contact with skin and eyes.[5]
References
-
Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
Stadlbauer, W., & Hojas, G. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 14(7), 2516–2524. Retrieved from [Link]
-
Wang, Z. (2010). Conrad-Limpach Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Retrieved from [Link]
-
Conrad-Limpach Synthesis - SynArchive. (n.d.). Retrieved January 7, 2026, from [Link]
-
7-Methoxy-2-phenyl-quinolin-4-ol. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Retrieved from [Link]
-
7-Methoxy-4-phenyl-quinolin-2-ol. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
7-methoxy-2-phenyl-quinolin-4-ol (C16H13NO2). (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link]
-
Supporting Information for an article on the synthesis of 2-phenylquinolin-4(1H)-one derivatives. (n.d.). Retrieved January 7, 2026, from [Link]
-
Supporting Information for an article on the synthesis of quinoline derivatives. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
-
El-Gohary, A. R., et al. (2016). 7-Methoxy-2-phenylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1621–1624. Retrieved from [Link]
-
Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (n.d.). Retrieved January 7, 2026, from [Link]
-
7-methoxy-2-phenyl-1H-quinoline-2-carboxylic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
7-Methoxy-2-phenyl-4-phenylmethoxyquinolin-5-ol. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Synthesis and Characterization of New Tetrahydroquinolines and Quinolines. (2018). Molecules, 23(10), 2469. Retrieved from [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules, 25(19), 4545. Retrieved from [Link]
-
Synthesis of 4-Alkoxy-2-phenylquinoline Derivatives as Potent Antiplatelet Agents. (2000). Chemical & Pharmaceutical Bulletin, 48(11), 1678-1684. Retrieved from [Link]
-
Wang, Y., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(3), 3849–3865. Retrieved from [Link]
-
Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). International Journal of Molecular Sciences, 24(16), 12811. Retrieved from [Link]
Sources
- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. 7-Methoxy-2-phenyl-quinolin-4-ol | C16H13NO2 | CID 289743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. synarchive.com [synarchive.com]
- 8. scribd.com [scribd.com]
- 9. rsc.org [rsc.org]
- 10. PubChemLite - 7-methoxy-2-phenyl-quinolin-4-ol (C16H13NO2) [pubchemlite.lcsb.uni.lu]
- 11. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
